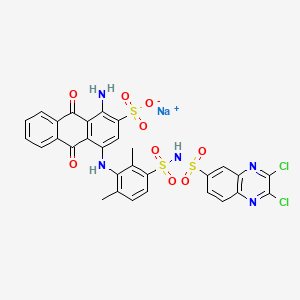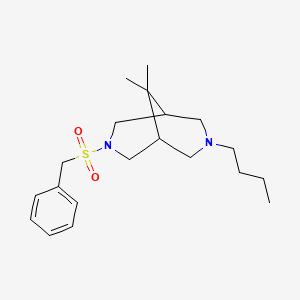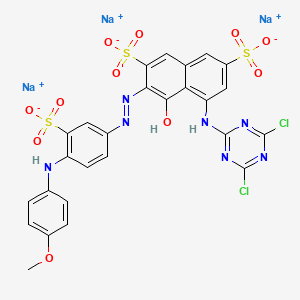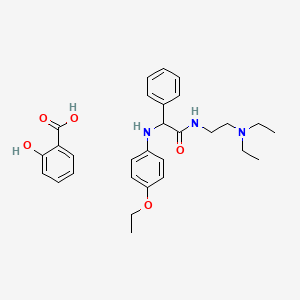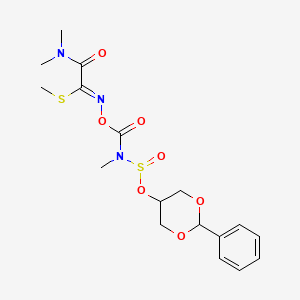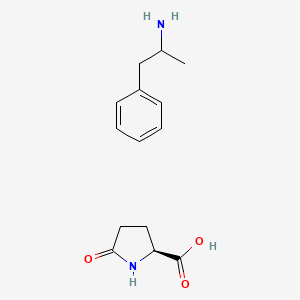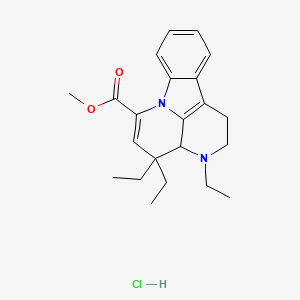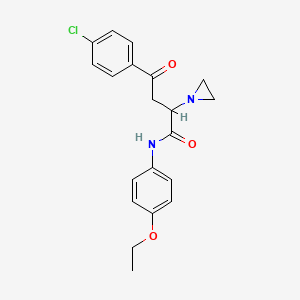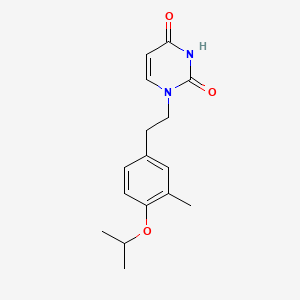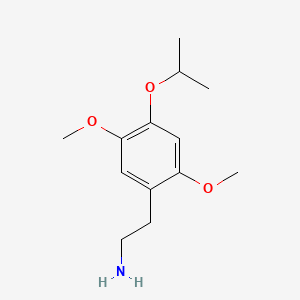
2,5-Dimethoxy-4-isopropoxyphenethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethoxy-4-isopropoxyphenethylamine is a nitrogen-containing organic compound with the chemical formula C₁₃H₂₁NO₃. It belongs to the class of 2,5-dimethoxyphenethylamine derivatives, which are known for their psychoactive properties. This compound was first synthesized by Alexander Shulgin and is a structural isomer of 4-isopropoxy-3,5-dimethoxyphenethylamine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethoxy-4-isopropoxyphenethylamine typically involves several steps:
Friedel-Crafts Reaction: 4-dimethoxybenzene reacts with chloracetyl chloride to form alpha-chlorine-2,5-dimethoxyacetophenone.
Amination: The intermediate product undergoes amination with methenamine to yield alpha-amino-2,5-dimethoxyacetophenone.
Reduction: Finally, the alpha-amino-2,5-dimethoxyacetophenone is reduced to produce 2,5-dimethoxyphenethylamine
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The raw materials used are commercially available and cost-effective. The reaction conditions are mild, and the process is straightforward, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Dimethoxy-4-isopropoxyphenethylamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols or amines.
Substitution: Results in halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethoxy-4-isopropoxyphenethylamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Studied for its interaction with various biological receptors, particularly serotonin receptors.
Medicine: Investigated for its potential therapeutic effects in treating certain psychiatric disorders.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The compound exerts its effects primarily through its interaction with serotonin receptors, particularly the 5-HT2A receptor. It acts as a partial agonist, leading to altered neurotransmitter release and subsequent psychoactive effects. The molecular pathways involved include the activation of G-protein coupled receptors and downstream signaling cascades .
Vergleich Mit ähnlichen Verbindungen
- 2,5-Dimethoxy-4-ethylamphetamine
- 4-Bromo-2,5-dimethoxyphenethylamine
- 2,5-Dimethoxy-4-propylphenethylamine
Comparison: 2,5-Dimethoxy-4-isopropoxyphenethylamine is unique due to its specific substitution pattern, which influences its receptor binding affinity and psychoactive properties. Compared to its analogs, it has distinct pharmacological profiles and effects .
Eigenschaften
CAS-Nummer |
952006-65-4 |
|---|---|
Molekularformel |
C13H21NO3 |
Molekulargewicht |
239.31 g/mol |
IUPAC-Name |
2-(2,5-dimethoxy-4-propan-2-yloxyphenyl)ethanamine |
InChI |
InChI=1S/C13H21NO3/c1-9(2)17-13-8-11(15-3)10(5-6-14)7-12(13)16-4/h7-9H,5-6,14H2,1-4H3 |
InChI-Schlüssel |
KAKXJLWAEMHHTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=C(C(=C1)OC)CCN)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




